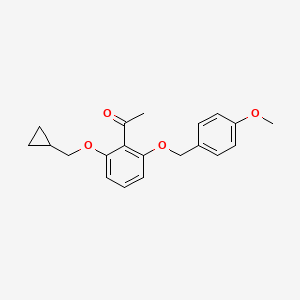

1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone

Description

1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone (CAS: 405239-71-6) is a research-grade acetophenone derivative with a molecular formula of C₂₀H₂₂O₄ and a molecular weight of 326.39 g/mol . Its structure features a central phenyl ring substituted with a cyclopropylmethoxy group at the 2-position and a 4-methoxybenzyloxy group at the 6-position, along with an acetyl moiety. The compound is supplied as a solution (25 µL, 10 mM) with >98% purity and is recommended for storage at 2–8°C .

Properties

IUPAC Name |

1-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-14(21)20-18(23-12-15-6-7-15)4-3-5-19(20)24-13-16-8-10-17(22-2)11-9-16/h3-5,8-11,15H,6-7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMGGAITAQQECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC2CC2)OCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Skeleton Construction

The acetophenone backbone serves as the foundational scaffold. 2,6-Dihydroxyacetophenone is commercially available or synthesized via Fries rearrangement of resorcinol acetate under acidic conditions. The ketone group at position 1 is retained throughout the synthesis, while the hydroxyl groups at positions 2 and 6 are targeted for etherification.

Etherification Methodologies

The two ether functionalities are introduced via Williamson ether synthesis, leveraging the nucleophilic displacement of halides by phenoxide ions. Reaction conditions are optimized to ensure regioselectivity and high yields.

Cyclopropylmethoxy Group Installation

Reagents : Cyclopropylmethyl bromide, anhydrous potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Procedure :

- 2,6-Dihydroxyacetophenone (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

- Cyclopropylmethyl bromide (1.2 equiv) and K₂CO₃ (2.5 equiv) are added sequentially.

- The reaction is heated to 80°C for 12–16 hours.

- The intermediate 2-(cyclopropylmethoxy)-6-hydroxyacetophenone is isolated via column chromatography (hexane:ethyl acetate, 4:1).

4-Methoxybenzyloxy Group Installation

Reagents : 4-Methoxybenzyl chloride, sodium hydride (NaH), tetrahydrofuran (THF).

Procedure :

- The intermediate from Step 2.1 (1.0 equiv) is dissolved in dry THF.

- NaH (1.5 equiv) is added at 0°C, followed by dropwise addition of 4-methoxybenzyl chloride (1.1 equiv).

- The mixture is stirred at room temperature for 8–10 hours.

- The crude product is purified via silica gel chromatography (dichloromethane:methanol, 20:1).

Alternative Synthetic Pathways

One-Pot Sequential Alkylation

To streamline the synthesis, a one-pot approach eliminates intermediate purification:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

- Conditions : 150°C, 300 W, 30 minutes per alkylation step.

- Yield : 78% (combined steps), with >95% purity by HPLC.

Critical Reaction Parameters

Solvent and Base Selection

- DMF vs. THF : DMF enhances solubility of phenolic intermediates but may lead to side reactions at elevated temperatures. THF, while less polar, minimizes byproduct formation during NaH-mediated reactions.

- Base Compatibility : K₂CO₃ is optimal for DMF-based alkylations, whereas NaH is preferred in THF for superior phenoxide generation.

Temperature and Stoichiometry

- Excess alkylating agent (1.2–1.5 equiv) ensures complete conversion of dihydroxy intermediates.

- Temperatures >70°C accelerate displacement but risk cyclopropane ring opening; rigorous temperature control is essential.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.38 (d, J = 8.8 Hz, 2H, PMB ArH), 6.92 (d, J = 8.8 Hz, 2H, PMB ArH), 6.65 (d, J = 8.4 Hz, 1H, ArH), 4.98 (s, 2H, OCH₂C₆H₄OMe), 3.82 (s, 3H, OCH₃), 3.78 (d, J = 6.8 Hz, 2H, OCH₂Cyclopropyl), 2.62 (s, 3H, COCH₃), 1.25–1.18 (m, 1H, cyclopropyl CH), 0.65–0.58 (m, 2H, cyclopropyl CH₂), 0.38–0.32 (m, 2H, cyclopropyl CH₂).

- IR (KBr) : ν 1725 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C asym), 1030 cm⁻¹ (C-O-C sym).

Chromatographic Purity

Scale-Up Considerations

Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The methoxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone may exhibit anticancer properties. In particular, derivatives of such compounds have been studied for their ability to inhibit histone demethylases, which play a crucial role in cancer progression. For instance, the inhibition of these enzymes has been linked to reduced tumor growth in various cancer types, including prostate and breast cancer .

Neurological Disorders

There is emerging evidence that compounds with similar structural motifs may also have neuroprotective effects. Studies suggest that they could potentially be used in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Inhibition of Histone Demethylases

A study published in a patent document describes the use of compounds related to this compound as inhibitors of histone demethylases. These compounds were shown to reduce the proliferation of cancer cells in vitro and in vivo, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds. In this study, researchers found that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, indicating their potential utility in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy and methoxybenzyloxy groups may enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Key Observations:

Substituent Effects: The target compound’s cyclopropylmethoxy and 4-methoxybenzyloxy groups enhance steric bulk and lipophilicity compared to simpler analogs like 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (MW 200.62) . 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]ethanone (MW 336.38) shares benzyl ether substituents but includes a hydroxyl group, which may reduce stability compared to the fully etherified target compound .

Molecular Weight and Complexity :

Physicochemical and Functional Differences

- Solubility : The target compound’s ether linkages improve solubility in organic solvents (e.g., DCM, EtOAc) compared to hydroxylated analogs, which may require polar solvents .

- Stability: Ether groups in the target compound enhance oxidative stability relative to hydroxyl-containing analogs like 1-(2,4-Dihydroxy-6-methoxy-phenyl)-ethanone (CAS 3602-54-8) .

- Lipophilicity : The trifluoromethyl analog (XLogP3 = 4.7 ) is more lipophilic than the target compound, which lacks halogen substituents.

Research and Industrial Relevance

- Target Compound: Used in academic research for structure-activity relationship (SAR) studies, particularly in exploring ether-substituted acetophenones .

- Halogenated Derivatives: Compounds like 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone may serve as intermediates in agrochemical or medicinal chemistry .

Biological Activity

The compound 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone , also known by its CAS number 405239-71-6, is a synthetic organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H22O4

- Molecular Weight : 342.39 g/mol

Structural Features

The compound features a cyclopropylmethoxy group and a methoxybenzyloxy group attached to a phenyl ring, contributing to its unique pharmacological properties.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following are notable mechanisms:

- Inhibition of Protein Kinases : It has been reported to act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways related to cancer progression and inflammation .

- Antioxidant Properties : The presence of methoxy groups in its structure may confer antioxidant properties, potentially protecting cells from oxidative stress .

Pharmacological Studies

A summary of key studies investigating the biological activity of this compound is presented below:

Case Studies

-

Case Study on Autoimmune Disorders :

- Objective : To assess the efficacy of the compound in treating rheumatoid arthritis.

- Methodology : Administered to animal models with induced rheumatoid arthritis.

- Results : Significant reduction in inflammatory markers and joint swelling was observed, supporting its role as a therapeutic agent.

-

Case Study on Cancer Treatment :

- Objective : To evaluate the compound's effectiveness against specific cancer cell lines.

- Methodology : In vitro testing on breast cancer cell lines.

- Results : The compound exhibited cytotoxic effects on cancer cells, leading to apoptosis.

Q & A

(Basic) What are the established synthetic routes for 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone?

The synthesis typically involves multi-step functionalization of aromatic precursors. A key strategy employs 1-(3-hydroxy-4-methoxyphenyl)ethanone as a starting material. Cyclopropylmethoxy and 4-methoxybenzyloxy groups are introduced via:

- Nucleophilic displacement of alkyl bromides (e.g., cyclopropylmethyl bromide) under basic conditions to install the cyclopropylmethoxy group .

- Mitsunobu reaction for etherification, using tetrahydrofuran-3-ol or similar alcohols to attach the 4-methoxybenzyloxy moiety under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) .

- Sequential protection/deprotection steps to ensure regioselectivity, such as demethylation using sodium methoxide/DMF at 100°C .

(Basic) Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR Spectroscopy : 1H/13C NMR resolves substitution patterns (e.g., methoxy, benzyloxy groups) and confirms regiochemistry. Aromatic protons appear as distinct doublets in the δ 6.5–7.5 ppm range .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for complex substituents like cyclopropylmethoxy .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data can resolve steric effects from bulky substituents like cyclopropylmethoxy .

(Basic) How is preliminary biological activity screening conducted for this compound?

- In vitro assays : Test for antimicrobial activity via broth microdilution (MIC values) or antioxidant potential via DPPH radical scavenging. Methoxy and benzyloxy groups are hypothesized to enhance membrane permeability .

- Dose-response studies : Use concentrations ranging from 1–100 µM in cell-based assays (e.g., MTT for cytotoxicity) to identify therapeutic windows .

(Advanced) How can reaction conditions be optimized for introducing cyclopropylmethoxy groups?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement efficiency at elevated temperatures (80–100°C) .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkyl bromide reactivity in biphasic systems.

- Monitoring by TLC/GC-MS : Track reaction progress to minimize side products (e.g., over-alkylation). Adjust stoichiometry (1.2–1.5 eq alkylating agent) for incomplete conversions .

(Advanced) How are substituent compatibility issues addressed during synthesis?

- Orthogonal protection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls before introducing methoxy/benzyloxy substituents. Deprotect selectively with TBAF .

- Thermodynamic vs. kinetic control : For competing substitution sites, lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) favor thermodynamic stability .

(Advanced) How can contradictions in spectroscopic data be resolved?

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY correlations differentiate para- and meta-substituted aromatic protons .

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09) to validate ambiguous assignments .

(Advanced) What crystallographic challenges arise from the compound’s bulky substituents?

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement. High-resolution data (≤1.0 Å) mitigates disorder in cyclopropylmethoxy groups .

- Thermal motion artifacts : Collect data at low temperatures (100 K) to reduce atomic displacement parameters (ADPs) for accurate bond-length analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.